Cyclo(CRLLIF)

HIF1-alpha binding affinity PAS-B domain

Cyclo(CRLLIF) is a synthetic cyclic hexapeptide (Cys-Arg-Leu-Leu-Ile-Phe) that functions as a dual inhibitor of Hypoxia Inducible Factors 1 and 2 (HIF1 and HIF2). Its mechanism of action involves binding to the PAS-B domains of both HIF1-α and HIF2-α subunits, thereby disrupting their heterodimerization with the HIF1-β (ARNT) subunit, a critical step in hypoxia-response signaling.

Molecular Formula C36H59N9O6S
Molecular Weight 746.0 g/mol
Cat. No. B12362864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(CRLLIF)
Molecular FormulaC36H59N9O6S
Molecular Weight746.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2
InChIInChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyVTHKIMSMYSGRHX-XMKWUEEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclo(CRLLIF) Baseline Characterization for HIF Research Procurement


Cyclo(CRLLIF) is a synthetic cyclic hexapeptide (Cys-Arg-Leu-Leu-Ile-Phe) that functions as a dual inhibitor of Hypoxia Inducible Factors 1 and 2 (HIF1 and HIF2) [1]. Its mechanism of action involves binding to the PAS-B domains of both HIF1-α and HIF2-α subunits, thereby disrupting their heterodimerization with the HIF1-β (ARNT) subunit, a critical step in hypoxia-response signaling [2]. The compound has been characterized with a dissociation constant (KD) of 14.5 μM for HIF1-α and 10.2 μM for HIF2-α [1].

Rationale Against Generic Cyclic Peptide Substitution for Cyclo(CRLLIF)


Substituting Cyclo(CRLLIF) with a generic cyclic peptide or an in-class HIF inhibitor is not scientifically valid due to the extreme sensitivity of structure-activity relationships (SAR) within the HIF PAS-B binding series. Minor sequence modifications lead to quantifiable, dramatic shifts in binding affinity and isoform selectivity [1]. For instance, substituting the central Arg-Leu-Leu-Ile motif of Cyclo(CRLLIF) yields analogs with binding affinities that are either an order of magnitude weaker or significantly stronger, directly impacting the validity and reproducibility of experimental outcomes . This SAR specificity necessitates the procurement of the exact compound to ensure the expected biological activity, as outlined in the quantitative evidence below.

Quantitative Differentiation of Cyclo(CRLLIF) Against In-Class Analogs


HIF1-α Binding Affinity Comparison: Cyclo(CRLLIF) vs. Cyclo(CRVIIF)

Cyclo(CRLLIF) demonstrates a 4.5-fold higher binding affinity for the HIF1-α PAS-B domain compared to its structural analog, Cyclo(CRVIIF). Both compounds are dual HIF1/2 inhibitors and share the same cyclic hexapeptide scaffold (Cys-Arg-X-X-X-Phe) with the exception of two amino acids in the core motif (Leu-Leu-Ile vs. Arg-Val-Ile). The difference in sequence translates into a KD of 14.5 μM for Cyclo(CRLLIF) versus a KD of 65 μM for Cyclo(CRVIIF) [1].

HIF1-alpha binding affinity PAS-B domain

HIF2-α Binding Affinity Comparison: Cyclo(CRLLIF) vs. Cyclo(CRVIIF)

Cyclo(CRLLIF) exhibits a 12.1-fold higher binding affinity for the HIF2-α PAS-B domain compared to its analog, Cyclo(CRVIIF). The substitution of the core motif (LLI vs. RVI) leads to a marked difference in KD values: 10.2 μM for Cyclo(CRLLIF) versus 123 μM for Cyclo(CRVIIF) [1]. This demonstrates that Cyclo(CRLLIF) retains a more significant ability to disrupt HIF2-α/HIF1-β heterodimerization.

HIF2-alpha binding affinity PAS-B domain

Differential Isoform Selectivity Profile Against Cyclo(CKLIIF)

While the analog Cyclo(CKLIIF) is a more potent dual inhibitor (KD = 2.6 μM for HIF1-α; 2.2 μM for HIF2-α), it lacks the isoform selectivity profile of Cyclo(CRLLIF) [1]. The potency ratio between HIF1-α and HIF2-α differs between the two compounds. For Cyclo(CKLIIF), the ratio of HIF1-α to HIF2-α affinity is approximately 1.2:1. In contrast, Cyclo(CRLLIF) demonstrates a ratio of approximately 1.4:1 (14.5 μM vs. 10.2 μM). This data indicates a differential, quantifiable bias in binding between the two HIF isoforms, which may be relevant for mechanistic studies seeking to dissect the individual contributions of HIF1 and HIF2 signaling.

HIF1/HIF2 selectivity cyclic peptide

Defined Application Scenarios for Cyclo(CRLLIF) in HIF Pathway Research


HIF2-Preferred Dual Inhibition for Hypoxia Signaling Dissection

Cyclo(CRLLIF) is optimally applied in cellular studies designed to dissect the specific contributions of HIF1-α versus HIF2-α to a given phenotype. Its quantifiable binding bias for HIF2-α over HIF1-α (as compared to the unbiased dual inhibitor Cyclo(CKLIIF) [1]) provides a unique tool to probe HIF2-driven mechanisms, such as those implicated in renal cell carcinoma or specific immune cell functions, without completely silencing the HIF1 pathway. This makes it a superior selection over unbiased dual inhibitors for generating differential signaling data.

Structure-Activity Relationship (SAR) Reference Standard

As an intermediate affinity ligand within the core cyclic peptide series (Cys-Arg-X-X-X-Phe), Cyclo(CRLLIF) serves as a crucial SAR reference point. Its affinity values (14.5 μM for HIF1-α; 10.2 μM for HIF2-α) bridge the gap between the low-affinity Cyclo(CRVIIF) (65 μM and 123 μM) and high-affinity Cyclo(CKLIIF) (2.6 μM and 2.2 μM) [1]. Procurement of Cyclo(CRLLIF) is essential for laboratories conducting iterative medicinal chemistry campaigns to validate computational models and understand the thermodynamic contributions of the 'LLI' motif in the peptide's scaffold.

Validation of HIF1/HIF2 Dimerization Disruption Assays

This compound is an ideal positive control for establishing and validating in vitro protein-protein interaction assays (e.g., AlphaScreen or Fluorescence Polarization) designed to identify novel HIF1-α/HIF1-β and HIF2-α/HIF1-β heterodimerization disruptors. Its well-characterized and reproducible dual-inhibition profile at μM concentrations provides a reliable benchmark for assay performance [2], ensuring robust data when screening new chemical entities or evaluating the mechanism of action of other HIF-modulating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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